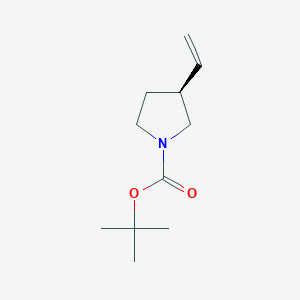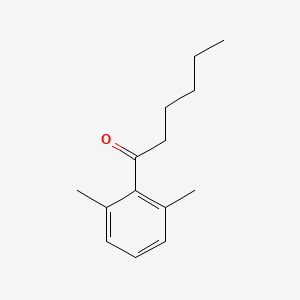
1-(2,6-Dimethylphenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)hexan-1-one is a synthetic compound used in many scientific research labs for various purposes. It is also known as 2,6-dimethylphenylhexan-1-one, 2,6-DMHP, and 2,6-dimethyl-1-phenylhexan-1-one. It is a colorless to pale yellow liquid with a sweet, floral odor and is soluble in most organic solvents. The compound is commonly used in organic synthesis and as a reagent in organic chemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,6-Dimethylphenyl)hexan-1-one involves the reaction of 2,6-dimethylphenylmagnesium bromide with hexanoyl chloride.
Starting Materials
2,6-dimethylphenylmagnesium bromide, hexanoyl chloride, diethyl ether, sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
To a solution of 2,6-dimethylphenylmagnesium bromide in diethyl ether, hexanoyl chloride is added dropwise with stirring at room temperature., The reaction mixture is stirred for 2 hours at room temperature., The mixture is then poured into a separatory funnel containing saturated sodium bicarbonate solution and brine., The organic layer is separated and dried over sodium sulfate and magnesium sulfate., The solvent is removed under reduced pressure to obtain the crude product., The crude product is purified by column chromatography to obtain 1-(2,6-Dimethylphenyl)hexan-1-one as a colorless oil.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)hexan-1-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. Additionally, it is used in the synthesis of dyes and other materials used in the textile and paper industries.
Mécanisme D'action
1-(2,6-Dimethylphenyl)hexan-1-one acts as a nucleophile in many organic reactions. It can act as a nucleophile in the formation of carbon-carbon bonds, as well as in the formation of carbon-heteroatom bonds. It is also used as a reducing agent in many reactions, including the reduction of aldehydes and ketones.
Effets Biochimiques Et Physiologiques
1-(2,6-Dimethylphenyl)hexan-1-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylphenyl)hexan-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is highly reactive and can be used in a wide range of organic reactions. However, it is also highly flammable and should be handled with care.
Orientations Futures
1-(2,6-Dimethylphenyl)hexan-1-one has several potential future applications. It could be used in the synthesis of new pharmaceuticals and fragrances, as well as in the synthesis of new materials for the textile and paper industries. Additionally, it could be used in the synthesis of new dyes and other materials used in the printing industry. Furthermore, it could be used in the synthesis of new heterocyclic compounds for use in organic synthesis. Finally, it could be used as a reagent in the synthesis of new catalysts and other materials used in catalytic processes.
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-4-5-6-10-13(15)14-11(2)8-7-9-12(14)3/h7-9H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPBMJIHTIWPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=CC=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)hexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


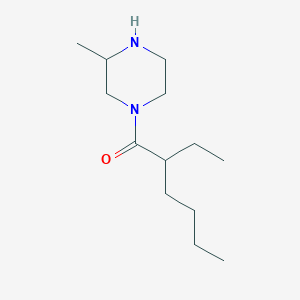
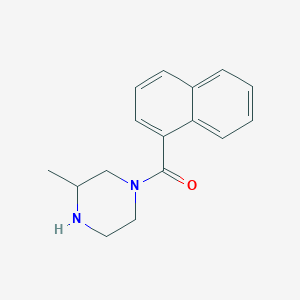
![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)
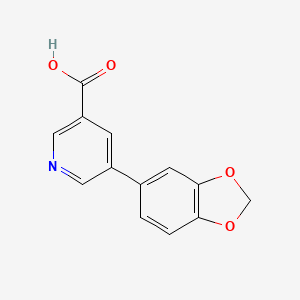



![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

